4-氧代-3-苯基-4-(丙-2-烯-1-基氧基)丁酸

描述

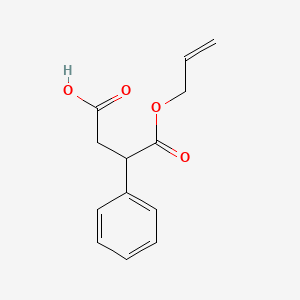

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group, an oxo group, and a prop-2-en-1-yloxy group attached to a butanoic acid backbone.

科学研究应用

Chemistry

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids or ketones. |

| Reduction | Reduction reactions can convert the oxo group to a hydroxyl group. |

| Substitution | The phenyl and prop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents. |

Biology

The compound has shown promise in biological studies, particularly in enzyme inhibition and metabolic pathways. It interacts with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the metabolism of arachidonic acid. This interaction may lead to reduced inflammation by inhibiting the production of prostaglandins and leukotrienes.

Medicine

Potential therapeutic applications include its use as a precursor for drug development. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents or other therapeutic drugs targeting related conditions.

Industrial Applications

In industrial settings, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in material science.

Notable Findings:

- Enzyme Interaction Studies : Research indicates that this compound can inhibit COX and LOX enzymes, suggesting its role in reducing inflammation.

- Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently, including microwave-assisted synthesis methods that enhance yield and purity.

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been found to allow for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets in a similar manner, potentially leading to changes in the target’s function or activity.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may also affect a broad range of biochemical pathways.

Result of Action

Given its potential for uv light-induced covalent modification of biological targets , it may lead to changes in the function or activity of these targets, potentially resulting in a variety of biological effects.

生化分析

Biochemical Properties

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the production of prostaglandins and leukotrienes, which are important mediators of inflammation . Additionally, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can bind to various proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX and LOX enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can reduce the production of inflammatory mediators, leading to decreased inflammation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly COX and LOX, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the production of pro-inflammatory mediators. Furthermore, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can interact with nuclear receptors and transcription factors, leading to changes in gene expression that affect cellular processes such as apoptosis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid in animal models vary with different dosages. At low doses, this compound has been shown to effectively inhibit inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound becomes harmful. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is involved in several metabolic pathways, primarily those related to the metabolism of fatty acids and eicosanoids. This compound interacts with enzymes such as COX and LOX, which are key players in the arachidonic acid cascade . By inhibiting these enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can alter the levels of various metabolites, including prostaglandins and leukotrienes, thereby affecting metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, specific transporters in cell membranes can mediate the uptake and efflux of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid, affecting its localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The specific localization can affect its activity and function, as it may interact with different biomolecules in each compartment, leading to distinct cellular effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its efficiency and scalability .

化学反应分析

Types of Reactions

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl and prop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

相似化合物的比较

Similar Compounds

- 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid

- 4-Oxo-2-butenoic acid

Uniqueness

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenyl group and the prop-2-en-1-yloxy group differentiates it from other similar compounds and contributes to its specific reactivity and applications .

生物活性

4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid, a synthetic organic compound, exhibits significant biological activity due to its structural features. This compound is characterized by a phenyl group, an oxo group, and a prop-2-en-1-yloxy group attached to a butanoic acid backbone. Its potential applications span various fields, including biochemistry, pharmacology, and medicine.

The compound's biochemical properties are primarily linked to its interactions with key enzymes involved in inflammatory processes. Notably, it interacts with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the metabolism of arachidonic acid. By inhibiting these enzymes, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to decreased inflammation .

The molecular mechanism involves the binding of the compound to the active sites of COX and LOX enzymes, preventing substrate access and inhibiting their activity. This inhibition can influence various cellular processes, including cell signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

- Inflammation Reduction : In laboratory settings, 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid has been shown to effectively inhibit inflammatory responses at low doses without significant adverse effects. This suggests its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Research indicates that derivatives of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid may serve as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this enzyme can prevent excitotoxic damage in neurons .

- Metabolic Pathways : The compound is involved in fatty acid and eicosanoid metabolism, influencing various metabolic pathways that are crucial for maintaining cellular homeostasis.

Table 1: Biological Activities of 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic Acid

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Oxo-3-phenyl-4-(prop-2-en-1-yloxy)butanoic acid | Phenyl group, oxo group, prop-2-en-1-yloxy group | Specific enzyme inhibition |

| 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid | Different alkoxy group | Varying biological activity |

| 4-Oxo-2-butenoic acid | Lacks phenyl group | Less specific interactions |

属性

IUPAC Name |

4-oxo-3-phenyl-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-8-17-13(16)11(9-12(14)15)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNDWLHGOLOEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。